VU 0650991

Übersicht

Beschreibung

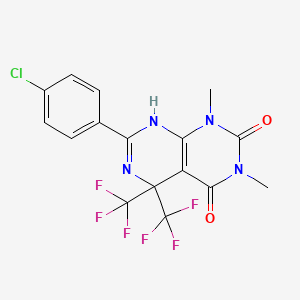

VU 0650991 ist ein nicht-kompetitiver Antagonist des Glucagon-like Peptide-1-Rezeptors. Es ist bekannt für seine orale Bioverfügbarkeit und seine Fähigkeit, die Blut-Hirn-Schranke zu überwinden. Die chemische Bezeichnung von this compound lautet 7-(4-Chlorphenyl)-5,8-dihydro-1,3-dimethyl-5,5-bis(trifluormethyl)pyrimido[4,5-d]pyrimidin-2,4(1H,3H)-dion .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von VU 0650991 umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen Ausgangsmaterialien. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung von starken Basen und hohen Temperaturen, um die Bildung des gewünschten Produkts zu ermöglichen .

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound würde wahrscheinlich eine Optimierung des Synthesewegs beinhalten, um die Ausbeute und Reinheit zu maximieren. Dies könnte die Verwendung von Durchflussreaktoren umfassen, um die Reaktions-Effizienz und Skalierbarkeit zu verbessern. Zusätzlich würden Reinigungsschritte wie Umkristallisation oder Chromatographie eingesetzt, um sicherzustellen, dass das Endprodukt die geforderten Spezifikationen erfüllt .

Analyse Chemischer Reaktionen

Arten von Reaktionen

VU 0650991 kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können verwendet werden, um die in der Verbindung vorhandenen funktionellen Gruppen zu modifizieren.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.

Gängige Reagenzien und Bedingungen

Oxidation: Gängige Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid können verwendet werden.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden typischerweise verwendet.

Substitution: Verschiedene Nucleophile oder Elektrophile können verwendet werden, je nach der gewünschten Substitution.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und verwendeten Reagenzien ab. So kann beispielsweise Oxidation zu oxidierten Derivaten führen, während Reduktion zu reduzierten Formen der Verbindung führen kann .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

VU 0650991 has the following chemical characteristics:

- IUPAC Name : 7-(4-Chlorophenyl)-5,8-dihydro-1,3-dimethyl-5,5-bis(trifluoromethyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

- Molecular Weight : 440.73 g/mol

- Solubility : Soluble in DMSO (up to 100 mM) and ethanol (up to 10 mM) with gentle warming

- Selectivity : Displays over 40-fold selectivity for GLP-1R compared to glucagon receptors .

The compound exhibits an IC50 value ranging from 0.65 to 0.69 μM, indicating its potency as a receptor antagonist . Its mechanism involves blocking the receptor's activity, which can lead to decreased insulin secretion and increased blood glucose levels in vivo .

Diabetes and Metabolic Disorders

This compound is primarily studied for its role in diabetes management. By antagonizing GLP-1R, it provides insights into the physiological roles of GLP-1 in insulin secretion and glucose homeostasis. Research indicates that this compound can inhibit the action of GLP-1 agonists like Exendin-4, which are known to potentiate insulin secretion from pancreatic islets .

Central Nervous System Studies

The compound is noted for its ability to penetrate the blood-brain barrier, making it a valuable tool for studying the central effects of GLP-1 signaling. Its brain penetrance allows researchers to explore potential neuroprotective roles of GLP-1R antagonism in conditions such as neurodegenerative diseases .

Cancer Research

Emerging studies suggest that GLP-1R antagonism may influence cancer cell metabolism and proliferation. Although direct applications of this compound in oncology are still under investigation, its role in metabolic regulation could provide insights into cancer cachexia or metabolic syndromes associated with cancer .

Case Study 1: Insulin Secretion Inhibition

A study conducted by Nance et al. (2017) explored the effects of this compound on insulin secretion in primary mouse pancreatic islets. The results showed that treatment with this compound significantly inhibited insulin release when stimulated by GLP-1 agonists, confirming its antagonistic properties .

Case Study 2: Neuroprotective Effects

Research published in Frontiers in Pharmacology examined how this compound affects neuronal survival under stress conditions. The findings indicated that GLP-1R antagonism could modulate neuroinflammatory responses and enhance neuronal resilience against excitotoxicity, suggesting potential therapeutic avenues for neurodegenerative diseases .

Table 1: Solubility Data for this compound

| Solvent | Max Concentration (mg/mL) | Max Concentration (mM) |

|---|---|---|

| DMSO | 44.07 | 100 |

| Ethanol | - | 10 |

| Parameter | Value |

|---|---|

| IC50 | 0.65 - 0.69 μM |

| Selectivity | >40-fold for GLP-1R |

| Effects on Insulin Secretion | Inhibitory |

| Effects on Blood Glucose Levels | Increasing |

Wirkmechanismus

VU 0650991 exerts its effects by binding to the glucagon-like peptide-1 receptor and acting as a non-competitive antagonist. This means that it binds to a site on the receptor distinct from the active site, preventing the receptor from being activated by its natural ligand. This inhibition leads to a decrease in insulin secretion and an increase in blood glucose levels .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Exendin-4: Ein weiterer Glucagon-like Peptide-1-Rezeptor-Antagonist, aber mit einem anderen Wirkmechanismus.

Liraglutid: Ein Glucagon-like Peptide-1-Rezeptor-Agonist, der zur Behandlung von Diabetes und Fettleibigkeit eingesetzt wird.

Dulaglutid: Ein weiterer Glucagon-like Peptide-1-Rezeptor-Agonist mit ähnlichen therapeutischen Anwendungen.

Einzigartigkeit

VU 0650991 ist einzigartig in seiner nicht-kompetitiven Antagonisierung des Glucagon-like Peptide-1-Rezeptors, was es von anderen Verbindungen unterscheidet, die als kompetitive Antagonisten oder Agonisten wirken. Seine Fähigkeit, die Blut-Hirn-Schranke zu überwinden, und seine orale Bioverfügbarkeit erhöhen sein Potenzial als Forschungswerkzeug und Therapeutikum zusätzlich .

Biologische Aktivität

VU 0650991 is a novel compound characterized as a noncompetitive antagonist of the glucagon-like peptide-1 (GLP-1) receptor. This compound has garnered attention for its potential applications in metabolic disorders, particularly diabetes, due to its unique pharmacological profile and ability to penetrate the central nervous system (CNS).

- Chemical Name : 7-(4-Chlorophenyl)-5,8-dihydro-1,3-dimethyl-5,5-bis(trifluoromethyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

- Molecular Weight : 440.73 g/mol

- CAS Number : 488097-06-9

- Purity : ≥98% (HPLC)

- Solubility : Soluble in DMSO (max concentration 100 mM)

This compound functions primarily as a noncompetitive antagonist of the GLP-1 receptor. It exhibits an IC50 value of approximately 0.65 - 0.69 μM , indicating its potency in inhibiting GLP-1 receptor activity. Importantly, it shows over 40-fold selectivity for the GLP-1 receptor compared to glucagon receptors , which is crucial for minimizing off-target effects during therapeutic applications .

In Vitro Studies

In vitro experiments have demonstrated that this compound effectively blocks the action of Exendin-4, a potent GLP-1 receptor agonist, in stimulating insulin secretion from primary mouse pancreatic islets. This antagonistic effect leads to decreased insulin levels and increased blood glucose levels when tested in various cellular models .

In Vivo Studies

In vivo assessments reveal that this compound is both orally bioavailable and capable of penetrating the brain. Animal studies indicate that administration of this compound results in a significant reduction in blood insulin levels while concomitantly elevating blood glucose concentrations. This suggests that this compound may play a role in modulating glucose homeostasis and could be beneficial in conditions characterized by insulin resistance or hyperinsulinemia .

Case Study Overview

A notable study by Nance et al. (2017) explored the development of a series of orally bioavailable GLP-1R noncompetitive antagonists, including this compound. The study highlighted the compound's CNS penetrance and its potential therapeutic implications for treating metabolic disorders. The findings underscored the importance of targeting GLP-1 receptors with antagonists to modulate insulin secretion and glucose metabolism effectively .

Summary of Research Findings

| Study Reference | Focus | Key Findings |

|---|---|---|

| Nance et al., 2017 | Development of GLP-1R antagonists | This compound shows effective CNS penetration and noncompetitive antagonism at GLP-1 receptors |

| In Vitro Studies | Insulin secretion modulation | Blocks Exendin-4 induced insulin secretion from mouse pancreatic islets |

| In Vivo Studies | Glucose homeostasis | Decreases blood insulin and increases blood glucose levels |

Eigenschaften

IUPAC Name |

7-(4-chlorophenyl)-1,3-dimethyl-5,5-bis(trifluoromethyl)-8H-pyrimido[4,5-d]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClF6N4O2/c1-26-11-9(12(28)27(2)13(26)29)14(15(18,19)20,16(21,22)23)25-10(24-11)7-3-5-8(17)6-4-7/h3-6H,1-2H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFEIZMHODFOWAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)C(N=C(N2)C3=CC=C(C=C3)Cl)(C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClF6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.